![molecular formula C15H15ClFNO2S2 B4676480 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4676480.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide
描述
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide, also known as CFTR corrector, is a small molecule that has been developed as a potential therapy for cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to respiratory failure and other complications. CFTR correctors are designed to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
作用机制
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors involves the restoration of the function of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors bind to the defective N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein and improve its folding, stability, and trafficking to the cell membrane. This leads to increased chloride transport across the cell membrane, which is crucial for maintaining proper hydration of the airway surface liquid in the lungs. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can also improve the function of other ion channels and transporters that are affected by CF.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have several biochemical and physiological effects on CF patients. In vitro studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve the stability and trafficking of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein, leading to increased chloride transport across the cell membrane. In vivo studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve lung function, reduce pulmonary exacerbations, and improve quality of life in CF patients. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have also been shown to improve the function of other ion channels and transporters that are affected by CF.
实验室实验的优点和局限性
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified, and they have a well-defined mechanism of action that can be studied in vitro and in vivo. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can also be used in combination with other CF therapies, such as N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide potentiators and antibiotics, to improve CF outcomes. However, there are also limitations to using N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors in lab experiments. They can be expensive and time-consuming to synthesize and optimize, and they may not be effective in all CF patients due to genetic variability.
未来方向
There are several future directions for N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors. One direction is to optimize the synthesis and formulation of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors to improve their efficacy and reduce their cost. Another direction is to develop N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors that are effective in a wider range of CF mutations and that can be used in combination with other CF therapies. There is also a need for more studies to understand the long-term safety and efficacy of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors in CF patients. Finally, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors may have potential applications in other diseases that involve ion channel dysfunction, such as polycystic kidney disease and chronic obstructive pulmonary disease.
科学研究应用
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have been extensively studied in preclinical and clinical trials as a potential therapy for CF. The N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide corrector N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide has shown promising results in restoring the function of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein in CF patients. In vitro studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve the trafficking and stability of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein, leading to increased chloride transport across the cell membrane. In vivo studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve lung function and reduce pulmonary exacerbations in CF patients.
属性
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S2/c16-14-7-4-8-15(17)13(14)11-21-10-9-18-22(19,20)12-5-2-1-3-6-12/h1-8,18H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLFKNMTUSOZLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。